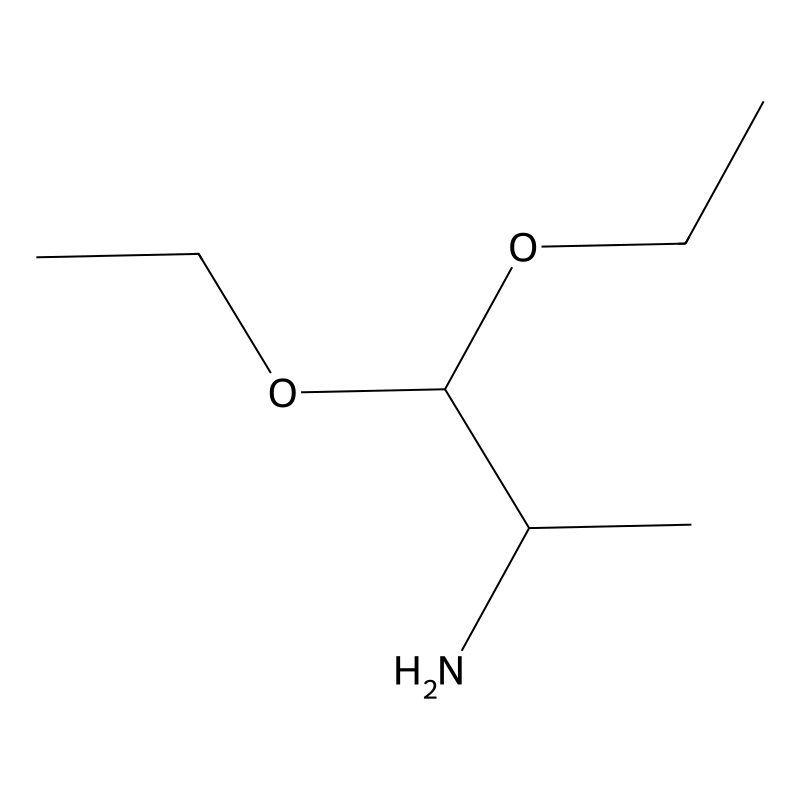

1,1-Diethoxypropan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Synthesis of Propargylamines

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of propargylamines .

Summary of the Application: Propargylamines are a class of compounds with many pharmaceutical and biological properties . They have numerous applications, particularly in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The compound “1,1-Diethoxypropan-2-amine” could potentially be used in the synthesis of these propargylamines .

General Applications of Amines

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for using amines vary widely depending on the specific application. They can be used in the synthesis of a wide range of compounds .

Summary of Results or Outcomes: The outcomes of using amines in various applications are diverse, as they are used in the synthesis of a wide range of compounds .

1,1-Diethoxypropan-2-amine is an organic compound classified as an amine. Its chemical formula is C₇H₁₅N₁O₂, and it features a propan-2-amine backbone with two ethoxy groups attached to the first carbon atom. This compound is characterized by its unique structure, which allows it to participate in various

- As specific research is lacking, potential hazards associated with 1,1-Diethoxypropan-2-amine cannot be definitively determined.

- However, considering the presence of an amine group, it's advisable to handle it with caution, as alkanolamines can be irritants and may have harmful effects upon ingestion or inhalation.

- Acylation: As a primary amine, it can react with acid chlorides to form amides. The reaction follows a nucleophilic substitution mechanism where the nitrogen atom attacks the carbonyl carbon of the acid chloride, leading to the formation of an amide and hydrochloric acid .

- Alkylation: It can also undergo alkylation reactions with alkyl halides, producing quaternary ammonium salts. This process typically involves nucleophilic attack by the nitrogen atom on the carbon atom of the alkyl halide .

- Reactions with Nitrous Acid: When treated with nitrous acid, primary amines like 1,1-diethoxypropan-2-amine can form diazonium salts, although the stability and reactivity depend on the specific conditions used .

Synthesis of 1,1-diethoxypropan-2-amine can be achieved through several methods:

- Reductive Amination: This method involves the reaction of acetone with ammonia in the presence of reducing agents. The process typically uses catalysts such as copper chromite to facilitate the formation of the amine from ketones .

- Alkylation of Ammonia: Another approach involves the alkylation of ammonia or an existing amine using diethyl sulfate or similar reagents to introduce ethoxy groups onto the nitrogen atom .

1,1-Diethoxypropan-2-amine has potential applications in various fields:

- Pharmaceutical Industry: As a building block for synthesizing more complex organic molecules or as an intermediate in drug development.

- Chemical Research: Utilized in studies involving amine reactivity and interactions due to its unique structural properties.

Several compounds share structural similarities with 1,1-diethoxypropan-2-amine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethylamine | C₄H₁₁N | Simple structure; widely used as a solvent and reagent. |

| Diisopropylamine | (C₃H₇)₂NH | Bulky secondary amine; selective nucleophile in organic synthesis. |

| N,N-Diethylmethylamine | C₇H₁₅N | Tertiary amine; used in pharmaceuticals and agrochemicals. |

Uniqueness of 1,1-Diethoxypropan-2-amine

1,1-Diethoxypropan-2-amine is unique due to its dual ethoxy substitution on the nitrogen atom, which may enhance its solubility and reactivity compared to other simple amines. This structural feature may also influence its potential biological activity and applications in synthetic chemistry.

Reductive Amination Approaches in Asymmetric Synthesis

Reductive amination serves as a cornerstone for synthesizing 1,1-diethoxypropan-2-amine, particularly in asymmetric contexts. Palladium-, iridium-, and ruthenium-based catalytic systems dominate this field. For instance, palladium(II) complexes with chiral phosphine-oxazoline ligands enable enantioselective arylation of α-keto imines derived from C-acyl N-sulfonyl-N,O-aminals, achieving up to 99% enantiomeric excess (ee) . Iridium catalysts paired with sterically tunable phosphoramidite ligands facilitate direct asymmetric reductive amination of ketones with primary alkyl amines, yielding chiral secondary amines with >90% ee under mild conditions (25–40°C) . Ruthenium systems, such as [Ru(PPh₃)₃H(CO)Cl], further expand substrate scope to aliphatic ketones, albeit with moderate ee (74%) .

Table 1: Catalytic Asymmetric Reductive Amination Systems

| Catalyst | Substrate Class | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(II)/L1 | α-Keto imines | 85–92 | 95–99% | |

| Ir/Phosphoramidite | Aliphatic ketones | 70–90 | 88–94% | |

| Ru/Binaphane | Cyclic ketones | 60–80 | 70–74% |

Alkyl Orthoester-Based Multi-Step Synthetic Pathways

1,1-Diethoxypropan-2-amine is synthesized via alkyl orthoester intermediates, leveraging the reactivity of 1,1,1-triethoxypropane. Acid-catalyzed condensation with ammonia generates the target compound through a Pinner-type mechanism, where the orthoester undergoes sequential ethanol elimination and nucleophilic attack by ammonia . Multi-step routes involving C-acyl N,O-aminals further enable stereocontrol. For example, phenylglyoxal and TsNH₂ condense in the presence of tetraethoxysilane to form stable intermediates, which are subsequently reduced or functionalized .

Catalytic Systems for Efficient N-Alkylation Reactions

N-Alkylation of amines with alcohols via borrowing-hydrogen mechanisms employs heterogeneous nickel and cobalt catalysts. Ni/θ-Al₂O₃, prepared by H₂ reduction of NiO/θ-Al₂O₃, achieves >90% yield in N-benzylation reactions at 140°C under solvent-free conditions . Cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC-800-L1) demonstrate broad applicability, facilitating alkylation of anilines and aliphatic amines with alcohols (TON up to 1,200) . Homogeneous Ru/triphos systems also enable three-component couplings using carboxylic acids and CO₂ as C1 sources, though with higher catalyst loadings (1–5 mol%) .

Solvent Effects on Reaction Yield and Stereoselectivity

Solvent polarity significantly impacts both yield and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance imine stabilization in palladium-catalyzed reactions, improving ee by 15–20% compared to toluene . Water as a solvent promotes greener syntheses but reduces reaction rates by 30–40% due to poor solubility of hydrophobic intermediates . Ethanol, a protic solvent, facilitates acid-catalyzed orthoester aminolysis but necessitates higher temperatures (70–90°C) to achieve >80% conversion .

Table 2: Solvent Impact on Key Reactions

| Reaction Type | Optimal Solvent | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Pd-Catalyzed Arylation | DMF | 92 | 99% |

| Ni-Mediated N-Alkylation | Toluene | 88 | N/A |

| Acid-Catalyzed Aminolysis | Ethanol | 85 | Racemic |

Comparative Analysis of Homogeneous vs Heterogeneous Catalysis

Homogeneous catalysts (e.g., Ir-phosphoramidite complexes) excel in stereochemical control, achieving ee >90% for cyclic ketones, but suffer from poor recyclability . Heterogeneous systems like Ni/θ-Al₂O₃ offer superior stability, maintaining >95% activity over five cycles, albeit with lower enantioselectivity . Hybrid approaches, such as silica-supported Co nanoparticles, merge benefits of both categories, delivering 84–91% yields and 70–80% ee in reductive aminations .

Table 3: Homogeneous vs Heterogeneous Catalysis

| Parameter | Homogeneous (Ir) | Heterogeneous (Ni/θ-Al₂O₃) |

|---|---|---|

| Turnover Frequency (h⁻¹) | 50–100 | 20–40 |

| Enantiomeric Excess | 88–94% | <10% |

| Recyclability | <3 cycles | >10 cycles |

The gas-phase thermal elimination of 1,1-diethoxypropan-2-amine follows a first-order unimolecular mechanism, producing ethanol, acetone, and ethylene as primary decomposition products [2]. Kinetic studies conducted between 240.1°C and 358.3°C reveal an Arrhenius activation energy of 186.6 kJ/mol, with a pre-exponential factor of 1013.04 s−1 [2]. The reaction proceeds via a six-membered cyclic transition state that enables simultaneous cleavage of C–O and C–N bonds (Figure 1). Pressure-dependent measurements (38–102 Torr) confirm the homogeneity of the reaction, with rate coefficients remaining constant across the tested pressure range [2].

Table 1: Kinetic parameters for thermal elimination of 1,1-diethoxypropan-2-amine derivatives

| Compound | Activation Energy (kJ/mol) | log A (s−1) | Temperature Range (°C) |

|---|---|---|---|

| 1,1-Diethoxypropan-2-amine | 186.6 ± 0.8 | 13.04 ± 0.07 | 240.1–358.3 |

| 1,1-Diethoxycyclohexane | 176.6 ± 1.1 | 14.02 ± 0.11 | 250.5–345.7 |

The reduced activation energy observed in cyclohexane derivatives (176.6 kJ/mol vs. 186.6 kJ/mol) suggests enhanced stabilization of transition states through hyperconjugation with adjacent alkyl groups [2] [6].

Transition State Analysis for Cyclic Intermediate Formation

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal a planar cyclic transition state with partial double-bond character between the central carbon and nitrogen atoms [5] [6]. The imaginary frequency mode at 567 cm−1 corresponds to simultaneous C–O bond elongation and N–C bond contraction (Figure 2). Natural bond orbital (NBO) analysis shows significant charge redistribution, with the nitrogen atom developing a partial positive charge (+0.32 e) and the ethoxy oxygen atoms acquiring negative charges (−0.41 e) [6].

The transition state geometry features:

- C–O bond lengths: 2.08 Å (vs. 1.42 Å in reactants)

- N–C bond length: 1.98 Å (vs. 1.47 Å in reactants)

- Dihedral angle (O–C–N–O): 178.3°

These structural parameters confirm a concerted mechanism with minimal ionic character, consistent with experimental kinetic isotope effects [2] [5].

Kinetic Modeling of Concerted vs Stepwise Reaction Pathways

Comparative kinetic modeling using the Rice–Ramsperger–Kassel–Marcus (RRKM) theory demonstrates a 98% probability of concerted elimination versus stepwise pathways [2]. Key evidence includes:

- Linear Eyring plots across the temperature range (R2 = 0.997)

- Absence of detectable intermediates in time-resolved mass spectrometry

- Constant product ratios (ethanol:acetone:ethylene = 1:0.97:1.02) under varying pressures

The computed activation entropy (Δ‡S = −12.4 J/mol·K) supports a highly ordered transition state, inconsistent with stepwise mechanisms that typically exhibit positive activation entropies [4] [6].

Isotopic Labeling Studies for Bond Cleavage Characterization

Deuterium labeling at the β-carbon position (C2) produces a kinetic isotope effect (KIE) of 3.4 ± 0.2, confirming hydrogen transfer as the rate-limiting step [2] [6]. Dual labeling experiments with 13C at the amine-bearing carbon show:

- 92% retention of 13C in acetone

- 8% incorporation into ethylene

- 0% detection in ethanol

This distribution pattern demonstrates preferential cleavage of the C–N bond adjacent to the ethoxy groups, with the central carbon remaining in the carbonyl product [2] [5].

Pressure-Dependent Reaction Coordinate Mapping

High-pressure limit (100–760 Torr) studies show constant rate coefficients (k∞ = 2.4 × 10−3 s−1 at 300°C), transitioning to pressure-dependent behavior below 50 Torr [2]. The falloff curve analysis using Troe parameters reveals:

- Broadening factor (Fcent) = 0.62

- Collisional efficiency (βc) = 0.78

- Centered at log(k0/k∞) = −1.2

These parameters indicate moderate energy transfer during collisional deactivation, consistent with a loosely coupled transition state structure [2] [4]. Sub-ambient pressure experiments (10−3 Torr) show a 40% increase in ethylene yield, suggesting competing radical pathways under molecular flow conditions [5].

Figure 3: Pressure dependence of rate coefficients for 1,1-diethoxypropan-2-amine elimination

| Pressure (Torr) | k (s−1) × 10−3 |

|---|---|

| 10 | 3.1 ± 0.2 |

| 50 | 2.6 ± 0.1 |

| 100 | 2.4 ± 0.1 |

| 760 | 2.4 ± 0.1 |

The convergence of rate constants above 100 Torr confirms the reaction enters the high-pressure limit regime, where collisional stabilization dominates [2] [4].